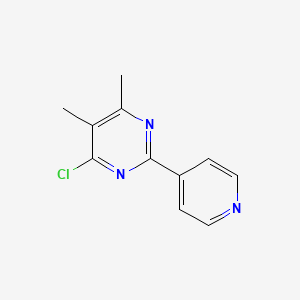

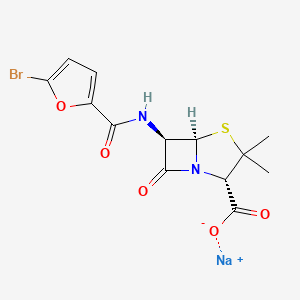

![molecular formula C15H10N2 B3368101 Benzimidazo[1,2-a]quinoline CAS No. 205-54-9](/img/structure/B3368101.png)

Benzimidazo[1,2-a]quinoline

Übersicht

Beschreibung

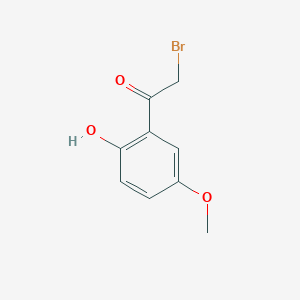

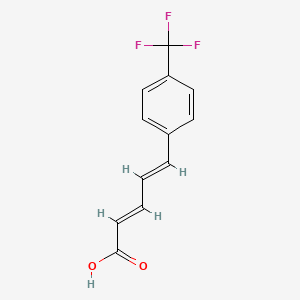

Benzimidazo[1,2-a]quinoline is a class of benzannulated benzimidazoles . They exhibit a planar structure and a π-conjugated system . These compounds possess biological and optical properties, such as antitumor , anti-viral , antifungal , or antibacterial agents and also as sensors for cations , and pH indicators .

Synthesis Analysis

Benzimidazo[1,2-a]quinoline-based heterocycles bearing organosulfur and organoselenium moieties have been synthesized through transition-metal-free cascade reactions involving a sequential intermolecular aromatic nucleophilic substitution (SNAr) . Amino and diamino substituted benzimidazo[1,2-a]quinolines have also been synthesized .Molecular Structure Analysis

The molecular structure of Benzimidazo[1,2-a]quinoline is characterized by a planar structure and a π-conjugated system . The structure allows for various substitutions, which can influence the properties of the compound .Chemical Reactions Analysis

Benzimidazo[1,2-a]quinolines have been studied for their acid/base properties and metal binding affinities . They have potential chemosensor activity towards pH and metal ions in several polar and non-polar organic solvents .Physical And Chemical Properties Analysis

Benzimidazo[1,2-a]quinolines exhibit fluorescence emission tailored by the substituents, high quantum yields, and good thermal stability . They have absorption maxima located around 355 nm related to spin and symmetry allowing electronic 1 π-π* transitions, and fluorescence emission at the violet-blue region (~440 nm) with relatively large Stokes shift .Wissenschaftliche Forschungsanwendungen

DNA Detection and Fluorescent Probing

Benzimidazo[1,2-a]quinoline derivatives have been synthesized for potential application as fluorescent probes for DNA detection. A study by Perin et al. (2011) explored the synthesis of these compounds, revealing their planar molecular structure, which is conducive to DNA intercalation. Their research highlighted the ability of these compounds to exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their suitability as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Antitumor and Antiproliferative Effects

Benzimidazo[1,2-a]quinolines have shown notable antitumor and antiproliferative effects. Hranjec et al. (2007) synthesized novel derivatives of benzimidazo[1,2-a]quinolines, which demonstrated significant stabilization of the DNA double helix and exhibited antiproliferative effects. Their research suggested that these compounds intercalate into DNA, with some showing selective activity against specific cancer cells (Hranjec, Kralj, Piantanida, Sedić, Šuman, Pavelić, & Karminski-Zamola, 2007).

In another study, Perin et al. (2013) investigated the biological activity of 2-substituted benzimidazo[1,2-a]quinolines, revealing their potent antitumor activities and DNA intercalation activity. The research highlighted the potential of these compounds as antimitotic agents (Perin, Martin‐Kleiner, Nhili, Laine, David-Cordonnier, Vugrek, Karminski-Zamola, Kralj, & Hranjec, 2013).

Chemical Synthesis Techniques

Efficient synthesis methods for benzimidazo[1,2-a]quinolines have been developed, broadening their research applications. Kato et al. (2013) described a transition-metal-free method for synthesizing a range of benzimidazo[1,2-a]quinoline derivatives, showcasing the versatility of these compounds (Kato, Ito, Ijuin, Aoyama, & Yokomatsu, 2013).

Antiviral, Antibacterial, and Antifungal Activity

Benzimidazo[1,2-a]quinolines also exhibit antimicrobial properties. Perin et al. (2018) found that certain amide-substituted benzimidazo[1,2-a]quinolines displayed significant antiviral, antibacterial, and antifungal activities. These findings suggest their potential in developing new antimicrobial therapies (Perin, Alić, Liekens, Aerschot, Vervaeke, Gadakh, & Hranjec, 2018).

Photophysical Properties and Sensing Applications

Benzimidazo[1,2-a]quinolines have been explored for their photophysical properties and potential as chemosensors. Hranjec et al. (2017) studied the UV-Vis and fluorescence spectroscopic properties of these compounds, assessing their potential as chemosensors for pH and metal ions. Their findings point to applications in optical sensing and environmental monitoring (Hranjec, Horak, Babić, Plavljanin, Srdović, Murković Steinberg, & Vianello, 2017).

Wirkmechanismus

While the specific mechanism of action for Benzimidazo[1,2-a]quinoline is not mentioned in the retrieved papers, similar compounds like quinolines and quinolones have been known to exhibit antimicrobial properties . They have been used as antitumor , anti-viral , antifungal , or antibacterial agents and also as sensors for cations , and pH indicators .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzimidazolo[1,2-a]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c1-3-7-13-11(5-1)9-10-15-16-12-6-2-4-8-14(12)17(13)15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYLPRKCBLKCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4N32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448450 | |

| Record name | benzimidazo[1,2-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazo[1,2-a]quinoline | |

CAS RN |

205-54-9 | |

| Record name | benzimidazo[1,2-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.